![molecular formula C22H22ClN5O B2667314 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-22-0](/img/structure/B2667314.png)
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is a complex organic compound that features a benzamide core with a pyridazine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that compounds containing piperazine and pyridazine moieties exhibit promising anticancer properties. For instance, derivatives similar to 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide have been evaluated for their ability to inhibit specific cancer cell lines. In vitro studies have shown that modifications to the benzamide structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions, and their dysregulation is often associated with cancer. The benzamide derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is implicated in several malignancies. This suggests that this compound could serve as a lead compound for developing targeted cancer therapies .
Case Studies
Case Study 1: RET Kinase Inhibition
A study evaluated a series of benzamide derivatives, including those related to this compound, for their ability to inhibit RET kinase. The results indicated that certain modifications significantly increased potency, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives were tested against multiple cancer cell lines (e.g., HepG2, A549). The findings demonstrated that specific structural features contributed to enhanced cytotoxic effects, highlighting the potential of these compounds in developing novel anticancer therapies .
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide can be compared with other pyridazine derivatives, such as:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Pyrazinamide analogues: Used as anti-tubercular agents with similar mechanisms of action.
The uniqueness of this compound lies in its specific structural features and the potential for targeted biological activity.
Actividad Biológica
The compound 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is a complex organic molecule with potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H25ClN8O3S with a molecular weight of 517.01 g/mol. The structure can be represented as follows:
- SMILES :
CC1=NC(N2CCN(CC2)CCO)=CC(N(N=O)C3=NC=C(S3)C(NC4=C(C=CC=C4Cl)C)=O)=N1
- InChI :
InChI=1S/C22H25ClN8O3S/c1-14-4-3-5-16(23)20(14)27-21(33)17-13-24-22(35-17)31(28-34)19-12-18(25-15(2)26-19)30-8-6-29(7-9-30)10-11-32/h3-5,12-13,32H,6-11H2,1-2H3,(H,27,33)
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating an IC50 value of 2.27 µM against K562 leukemic cells, indicating potent antiproliferative activity .
- Mechanism of Action : The compound acts as a tyrosine kinase inhibitor , targeting the Bcr-Abl fusion protein, which is crucial in chronic myeloid leukemia (CML). Inhibitors like this compound can disrupt the signaling pathways that promote cancer cell survival and proliferation .
Pharmacological Profile
The pharmacological profile of this compound suggests it may function similarly to established drugs like imatinib and nilotinib, which are known for their effectiveness against CML. The structure suggests potential as an inhibitor of multiple kinases involved in tumorigenesis .
Study 1: Efficacy in Animal Models
In a study involving mouse models of colon cancer, derivatives of the compound showed significant tumor growth inhibition. The lead compound demonstrated an IC50 value comparable to existing therapies . This suggests that modifications to the piperazine and pyridazine moieties can enhance biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that the compound has a high binding affinity for several targets associated with cancer progression. The binding interactions were primarily mediated through hydrogen bonds and hydrophobic interactions with the active sites of target kinases .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antiproliferative Activity | K562 (Leukemia) | 2.27 | Tyrosine Kinase Inhibition |
Tumor Growth Inhibition | Mouse Colon Cancer Model | Comparable to Imatinib | Disruption of Bcr-Abl Signaling |
Binding Affinity | Various Kinases | High | Molecular Docking |
Propiedades
IUPAC Name |
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-27-11-13-28(14-12-27)21-10-9-20(25-26-21)16-5-4-6-17(15-16)24-22(29)18-7-2-3-8-19(18)23/h2-10,15H,11-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACTSZTWBSZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.